1-Amino-4-(2-hydroxyethyl)piperazine

Description

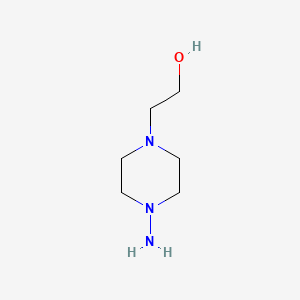

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOHWSFGKCJOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192814 | |

| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-70-4 | |

| Record name | 1-Amino-4-(2-hydroxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-piperazineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminopiperazin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-piperazineethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9Y9H2BMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine

Advanced Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]

Executive Summary

1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4) is a trifunctional heterocyclic intermediate that serves as a critical scaffold in medicinal chemistry and macromolecular engineering.[1][2][3] Unlike simple piperazines, this molecule integrates three distinct reactive centers: a nucleophilic hydrazine-like primary amine, a basic tertiary amine, and a solubilizing primary alcohol.[2] Its unique architecture grants it "super-nucleophilic" properties via the alpha-effect, making it a preferred reagent for synthesizing high-fidelity hydrazone linkages in phosphorus dendrimers and neuroactive pharmaceutical candidates.[1][2]

Part 1: Molecular Identity & Physicochemical Profile[1][4]

This compound exists as a solid at room temperature, distinguishing it from its liquid analogs like N-(2-hydroxyethyl)piperazine.[1][2] Its solubility profile is dominated by the hydroxyl group and the polar piperazine core, rendering it soluble in water and polar organic solvents (methanol, DMSO).

Table 1: Physicochemical Constants

| Property | Value | Source/Note |

| CAS Number | 3973-70-4 | Verified Registry |

| IUPAC Name | 2-(4-Aminopiperazin-1-yl)ethanol | Systematic |

| Molecular Formula | C₆H₁₅N₃O | |

| Molecular Weight | 145.20 g/mol | |

| Melting Point | 105–107 °C | Solid state facilitates handling |

| Physical State | White to pale yellow crystalline solid | Hygroscopic |

| Solubility | High: H₂O, MeOH, EtOH; Low: Hexane, Et₂O | Polar/H-bonding driven |

| pKa (Estimated) | N4 (Tertiary): ~9.0; N1 (Hydrazine): ~3.5 | N1 is less basic but more nucleophilic |

Part 2: Chemical Architecture & Reactivity Analysis[1]

The molecule's utility stems from the differential reactivity of its three functional groups.[2] Understanding this hierarchy is essential for designing selective synthetic pathways.[1][2]

2.1 Functional Group Hierarchy

-

N1-Amino Group (Hydrazine moiety): The terminal -NH₂ is bonded to a nitrogen atom.[1][2] This creates an alpha-effect , where the adjacent lone pair on the ring nitrogen increases the HOMO energy of the terminal amine, making it significantly more nucleophilic than a standard primary amine.[2] It reacts rapidly with aldehydes/ketones to form stable hydrazones.[1][2]

-

N4-Tertiary Amine: This site provides basicity (proton acceptor) and solubility but is sterically hindered and less nucleophilic than the N1-amine.[1][2]

-

Hydroxyl Group: A primary alcohol that serves as a handle for esterification or etherification, or simply as a polarity modifier to improve water solubility of drug candidates.[2]

Figure 1: Functional group map illustrating the three distinct reactive sites and their primary chemical behaviors.

Part 3: Synthesis & Manufacturing[1][5][6]

The industrial synthesis of this compound typically follows a Nitrosation-Reduction pathway starting from the commercially available N-(2-hydroxyethyl)piperazine.[1][2] This route ensures regioselectivity, as the nitrosation occurs at the secondary amine (N1).[2]

3.1 Synthetic Pathway[1]

-

Precursor: N-(2-hydroxyethyl)piperazine (formed from piperazine + ethylene oxide).[1][2]

-

Nitrosation: Reaction with sodium nitrite (NaNO₂) in acidic media (HCl) generates the N-nitroso intermediate.[1][2]

-

Reduction: The N-nitroso group is reduced to the N-amino group using Lithium Aluminum Hydride (LiAlH4) or Zinc/Acetic Acid.[1][2]

Figure 2: The standard Nitrosation-Reduction synthetic pathway for converting secondary piperazines to N-amino derivatives.

Part 4: Applications in Drug Development & Materials

4.1 Pharmaceutical Intermediates (Neuroleptics & 5-HT Ligands)

The piperazine ring is a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2]

-

Linker Chemistry: The N-amino group allows for the formation of hydrazone linkers, which are stable at physiological pH but can be designed to hydrolyze in acidic endosomes (pH-sensitive drug release).[1][2]

-

Receptor Binding: The hydroxyethyl tail mimics the distance and polarity of neurotransmitters (like serotonin), improving binding affinity to 5-HT receptors.[2]

4.2 Dendrimer Functionalization

In materials science, this molecule is a standard reagent for functionalizing Phosphorus-Containing Dendrimers .[1][2]

-

Mechanism: The N-amino group reacts with aldehyde-terminated dendrimer branches.[1][2]

-

Outcome: It caps the dendrimer surface with hydrophilic hydroxyl groups, transforming a hydrophobic core into a water-soluble macromolecule suitable for biological use.[2]

Part 5: Experimental Protocols

Protocol A: Schiff Base Formation (Hydrazone Synthesis)

This protocol validates the nucleophilicity of the N1-amino group.[2]

Objective: Synthesize a hydrazone derivative by reacting this compound with 4-nitrobenzaldehyde.

Reagents:

-

Ethanol (Absolute, solvent)

Methodology:

-

Dissolution: Dissolve 1.45 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.51 g (10 mmol) of 4-nitrobenzaldehyde. The solution may turn yellow immediately (formation of imine/hydrazone conjugation).[2]

-

Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Isolation: Cool the reaction mixture to 0 °C. The hydrazone product often precipitates.

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/ether.

-

Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and appearance of the hydrazone -CH=N- proton at ~8.0–8.5 ppm).[1][2]

Part 6: Safety & Toxicology (MSDS Highlights)

Hazard Classification: GHS07 (Irritant)[1]

Handling Precautions:

-

PPE: Wear nitrile gloves and safety goggles.[1][2] The solid is hygroscopic; keep containers tightly sealed.[2]

-

Inhalation: Use in a fume hood.[1][2] Dust inhalation can cause respiratory distress.[1][2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation of the hydrazine moiety over long periods.[2]

References

-

Launay, N., et al. (1996).[2] "Phosphorus-Containing Dendrimers: Easy Access to New Multi-Difunctionalized Macromolecules." The Journal of Organic Chemistry. Link (Demonstrates the use of this compound in dendrimer synthesis).[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] "Product Specification: this compound." Link (Confirmed CAS, physical properties, and safety data).

-

National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine." Link (Source for structural analogs and general piperazine reactivity).[1]

-

Kitchen, L. J., & Hanson, E. S. (1951).[2][5] "Derivatives of Piperazine."[1][2][6][7][8][9] Journal of the American Chemical Society.[2] (Foundational text on hydroxyethyl piperazine synthesis).

-

Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for piperazine scaffolds in drug discovery).

Sources

- 1. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. berrchem.com [berrchem.com]

- 3. CAS 3973-70-4: this compound [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4)

A Critical Hydrazido-Linker for Ansamycin Antibiotics and Dendritic Architectures [1]

Executive Summary

1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4) is a specialized bifunctional heterocycle characterized by a nucleophilic N-amino group and a hydrophilic hydroxyethyl tail.[1][2][3] Unlike its parent compound (1-(2-hydroxyethyl)piperazine), the N-amino variant serves as a potent hydrazido-linker . Its primary industrial utility lies in the synthesis of Rifamycin-class antibiotics (e.g., Rifampicin analogues), where it forms stable hydrazone linkages with 3-formyl rifamycin SV, significantly enhancing bioavailability through its polar tail. Additionally, it acts as a "generation multiplier" in dendrimer synthesis, converting surface aldehydes into high-density hydroxyl terminals.

Chemical Profile & Identity

This compound is an asymmetric piperazine derivative. The N1-amino group exhibits reactivity distinct from standard secondary amines, behaving more like a hydrazine, which allows for selective condensation with carbonyls without requiring harsh catalysis.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 3973-70-4 |

| IUPAC Name | 2-(4-aminopiperazin-1-yl)ethanol |

| Synonyms | This compound; N-Amino-N'-(2-hydroxyethyl)piperazine |

| Molecular Formula | C₆H₁₅N₃O |

| Molecular Weight | 145.20 g/mol |

| Appearance | Pale yellow to colorless viscous liquid or low-melting solid |

| Melting Point | 105–107 °C (Solid form) |

| Solubility | Miscible in water, DMSO, Methanol; Insoluble in non-polar alkanes |

| pKa (Predicted) | ~9.0 (Piperazine N), ~14.5 (OH) |

Synthesis & Manufacturing Protocol

Core Principle: The synthesis relies on the selective N-functionalization of the parent amine, 1-(2-hydroxyethyl)piperazine. Direct amination is difficult; therefore, the industry standard involves N-nitrosation followed by reduction . This route ensures high regioselectivity, as the hydroxyethyl group protects the N4 position.

Reaction Workflow

-

Precursor: 1-(2-hydroxyethyl)piperazine (CAS 103-76-4).[1][2][4][5]

-

Nitrosation: Reaction with Nitrous Acid (generated in situ from NaNO₂/HCl) at 0–5°C to form the N-nitroso intermediate.

-

Reduction: The nitroso group is reduced to the amino group using Zinc/Acetic Acid or catalytic hydrogenation (Pd/C or Raney Nickel).

Visualization: Synthesis Pathway

Figure 1: Industrial synthesis route via N-nitrosation and subsequent reduction.

Critical Process Parameters (CPP)

-

Temperature Control (Nitrosation): Must be maintained <5°C to prevent decomposition of HNO₂ and side reactions (e.g., oxidation of the alcohol tail).

-

pH Monitoring: The reduction step requires careful pH control to prevent ring opening or cleavage of the hydroxyethyl arm.

-

Purification: The final product is often purified via vacuum distillation or recrystallization from ethyl acetate to remove unreacted zinc salts or catalyst residues.

Medicinal Chemistry Applications

The primary value of CAS 3973-70-4 is its role as a pharmacophore modulator in the synthesis of Ansamycin antibiotics.

Rifamycin Derivatization

Rifamycins (e.g., Rifampicin) inhibit bacterial RNA polymerase.[6] The "3-formyl" position of the Rifamycin SV core is a "privileged site" for modification.

-

Mechanism: The N-amino group of CAS 3973-70-4 acts as a nucleophile, attacking the 3-formyl aldehyde of Rifamycin SV.

-

Result: Formation of a hydrazone linkage (-CH=N-N<).

-

Therapeutic Benefit:

-

Solubility: The hydroxyethyl tail drastically increases water solubility, essential for oral bioavailability.

-

Stability: The hydrazone bond is stable at physiological pH but can be metabolically active.

-

Spectrum: Modifications at this position often overcome resistance mechanisms in Mycobacterium tuberculosis.

-

Visualization: Drug Linker Mechanism

Figure 2: Mechanism of hydrazone formation in antibiotic synthesis.

Materials Science: Dendrimer Engineering

Beyond pharma, this compound is used to functionalize phosphorus-containing dendrimers.

-

Surface Multiplication: The N-amino group reacts with aldehyde-terminated dendrimers.

-

Outcome: Each aldehyde site is replaced by the piperazine ring, which presents a hydroxyethyl tail. This allows for the "multiplication" of surface functionality (converting reactive aldehydes to biocompatible hydroxyls) or serves as an anchor for further polymerization.

Handling & Safety (E-E-A-T)

Hazard Classification: Irritant / Corrosive.[5]

-

Skin/Eye: Causes severe irritation or burns due to basicity.

-

Inhalation: Mist is irritating to the respiratory tract.[7]

Protocol for Spills:

-

Neutralization: Do not use strong acids immediately. Absorb with inert vermiculite.[7]

-

Decontamination: Wash area with dilute acetic acid followed by water.

-

Storage: Store under nitrogen atmosphere. The amino group is sensitive to oxidation (browning) upon prolonged air exposure.

References

-

CymitQuimica. this compound Properties and Applications. Retrieved from

-

Sigma-Aldrich. Product Specification: this compound (CAS 3973-70-4).[1][2] Retrieved from

-

LookChem. 3-Formyl Rifamycin SV and its Reaction Products. Retrieved from

-

Google Patents. Phosphonated Rifamycins and Uses Thereof (WO/Patent Literature). Discusses the use of piperazine linkers in rifamycin derivatives. Retrieved from

-

PubChem. Compound Summary: 1-(2-Hydroxyethyl)piperazine (Precursor Data). Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BRPI0614758A2 - phosphonated rifamycin and its use for the prevention and treatment of joint and bone infections - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 1-Amino-4-(2-hydroxyethyl)piperazine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-Amino-4-(2-hydroxyethyl)piperazine. This molecule, a key building block in contemporary medicinal chemistry, offers a unique combination of reactive functional groups and a structurally significant piperazine core. This guide is designed to move beyond a simple recitation of facts, providing instead a deeper understanding of the causality behind its synthesis, characterization, and strategic deployment in drug design. The protocols and analyses presented herein are intended to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently integrate this versatile molecule into their discovery workflows.

Section 1: Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 3973-70-4, is a piperazine derivative featuring both a primary amino group and a primary hydroxyl group.[1] This unique arrangement of functional groups on the conformationally flexible six-membered ring dictates its chemical behavior and utility as a scaffold in medicinal chemistry.

Structural Elucidation

The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] One nitrogen atom is substituted with a 2-hydroxyethyl group, while the other is bonded to an amino group. The presence of the hydroxyl and amino groups allows for the formation of hydrogen bonds, which influences its solubility in polar solvents like water.[1]

Figure 1: 2D structure of this compound.

Physicochemical Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N₃O | |

| Molecular Weight | 145.20 g/mol | |

| Melting Point | 105-107 °C | |

| pKa (of precursor) | pKa1: 9.09, pKa2: 3.92 (for 1-(2-hydroxyethyl)piperazine) | Inferred from precursor data |

| logP (of precursor) | -1.1 (for 1-(2-hydroxyethyl)piperazine) | |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in polar solvents such as water |

Section 2: Synthesis and Purification

The synthesis of this compound is not as widely documented as that of its simpler analogues. However, a robust and logical synthetic strategy can be devised based on established methodologies for N-amination of secondary amines, particularly from the readily available precursor, N-(2-hydroxyethyl)piperazine.

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process: nitrosation of N-(2-hydroxyethyl)piperazine followed by reduction of the resulting N-nitroso derivative.

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the N-amination of piperazines and is designed to be self-validating through in-process checks and final product characterization.

Step 1: Synthesis of N-Nitroso-N'-(2-hydroxyethyl)piperazine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.

-

Charge Precursor: To the flask, add N-(2-hydroxyethyl)piperazine and water.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C. This in situ formation of the amine salt is crucial for controlling the subsequent nitrosation reaction.

-

Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, cold reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C to prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the N-nitroso product.

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium carbonate) to a pH of ~8. The product can then be extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-nitroso intermediate.

Step 2: Reduction to this compound

-

Method A: Zinc Dust in Acetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-nitroso intermediate in glacial acetic acid.

-

Reduction: Cool the solution in an ice bath and add zinc dust portion-wise at a rate that maintains the temperature below 20 °C.

-

Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the disappearance of the starting material. The reaction mixture is then filtered to remove excess zinc. The filtrate is carefully basified with a strong base (e.g., NaOH) while cooling in an ice bath. The aqueous layer is then extracted multiple times with an appropriate organic solvent. The combined organic extracts are dried and concentrated to give the crude product.

-

-

Method B: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve the N-nitroso intermediate in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Hydrogenation: The vessel is then placed on a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen (typically 50 psi). The reaction is shaken or stirred vigorously at room temperature.

-

Monitoring and Work-up: The reaction is monitored by the uptake of hydrogen. Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Section 3: Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the piperazine ring will likely appear as complex multiplets in the 2.5-3.5 ppm region. The methylene protons of the hydroxyethyl group will appear as two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the hydroxyl group. The protons of the NH₂ and OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the region of 2800-3000 cm⁻¹.

-

N-H bend: A band around 1600 cm⁻¹.

-

C-N stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 145. The fragmentation pattern will be characteristic of the piperazine ring and the substituents. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of stable fragment ions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its three nucleophilic centers: the primary amino group, the secondary amine within the piperazine ring (after initial reaction of the primary amino group), and the primary hydroxyl group.

Reactivity Profile

The primary amino group is the most nucleophilic and will readily react with electrophiles such as aldehydes, ketones (to form Schiff bases), acyl chlorides, and isocyanates.[2] The hydroxyl group can be acylated, etherified, or used in other standard alcohol reactions. The piperazine nitrogens provide basicity and can be involved in salt formation or further alkylation under specific conditions.

One notable reaction is the Schiff's reaction with phosphorus-containing dendrimers, which has been used to create dendrimers with multiple alcohol end groups.[2]

Strategic Use in Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs. Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. This compound serves as a versatile building block to introduce this valuable scaffold, along with additional points for diversification.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in many biologically active compounds. For instance, the related compound 1-(2-Hydroxyethyl)-4-methylpiperazine is a key intermediate in the synthesis of anti-anxiety and anti-depressant medications.[3] This suggests that this compound could be a valuable starting material for the synthesis of novel therapeutics in these and other areas.

The primary amino group can be used as a handle to attach the molecule to a larger scaffold, while the hydroxyl group can be modified to fine-tune polarity and other physicochemical properties. This dual functionality makes it an attractive building block for creating libraries of compounds for high-throughput screening.

Section 5: Biological Activity and Future Perspectives

While the biological activity of this compound itself has not been extensively studied, the broader class of piperazine derivatives exhibits a wide range of pharmacological effects. The parent compound, piperazine, is an anthelmintic drug that functions by causing paralysis of parasitic worms.

Derivatives of piperazine are known to possess antibacterial, antifungal, antiviral, and anticancer activities. The incorporation of the this compound scaffold into new chemical entities could lead to the discovery of novel therapeutic agents in these areas.

Future research could focus on the synthesis and biological evaluation of novel compounds derived from this versatile building block. The development of new synthetic methodologies that allow for the selective functionalization of its different reactive sites would further enhance its utility in drug discovery.

References

-

PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

- Google Patents.

- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

- Launay, N., et al. (1996). Phosphorus-Containing Dendrimers. Easy Access to New Multi-Difunctionalized Macromolecules. The Journal of Organic Chemistry, 61(11), 3799-3805.

-

PubChem. 1,4-Piperazinediethanol. [Link]

-

ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-(2-Hydroxyethyl)-4-methylpiperazine: Key Intermediate for Organic Synthesis and Pharmaceutical Manufacturing. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

1-Amino-4-(2-hydroxyethyl)piperazine synthesis pathway

Technical Guide: Synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine

Executive Summary

This compound (HEEP-NH2) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents (e.g., antifungal azoles, antimicrobials) and high-performance polymers.[1] Its structure features a secondary hydrazine moiety and a primary alcohol, necessitating precise synthetic control to avoid over-alkylation or O-functionalization.

This guide details two distinct synthesis pathways:

-

The Industrial Standard (Route A): Nitrosation followed by Catalytic Hydrogenation.[1] This is the most scalable method but requires strict engineering controls for nitrosamine intermediates.

-

The Laboratory Alternative (Route B): Electrophilic Amination using Hydroxylamine-O-sulfonic acid (HOSA).[1][2] This route bypasses nitrosamine formation, offering a safer profile for small-batch R&D.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the functionalization of the N4 nitrogen of the commercially available precursor, 1-(2-Hydroxyethyl)piperazine (HEP) .

Figure 1: Strategic overview of synthesis pathways. Route A is preferred for cost/scale; Route B is preferred for safety/speed.[1]

Route A: Nitrosation & Catalytic Hydrogenation (Industrial Standard)[1]

This pathway is the dominant industrial method due to the low cost of reagents (sodium nitrite, hydrogen). However, it generates N-nitroso-1-(2-hydroxyethyl)piperazine , a potent carcinogen.[1] All procedures must be performed in a closed system with appropriate scrubbing.[1]

Step 1: N-Nitrosation[1][3]

-

Reagents: 1-(2-Hydroxyethyl)piperazine (HEP), Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl).[1]

-

Mechanism: Formation of the nitrosonium ion (

) which attacks the secondary amine.

Protocol:

-

Charge: Load 1.0 eq of HEP into a glass-lined reactor. Add water (3.0 vol) and cool to 0–5°C.

-

Acidification: Slowly add concentrated HCl (2.5 eq) while maintaining internal temperature <10°C. Exothermic.

-

Nitrosation: Add a solution of NaNO2 (1.1 eq) in water dropwise over 60 minutes. Maintain temperature at 0–5°C.

-

Note: The hydroxyethyl group is stable under these conditions; O-nitrosation is reversible and transient.[1]

-

-

Workup: Stir for 2 hours. Neutralize with NaOH to pH 7–8.[1] Extract with ethyl acetate or proceed directly if using aqueous hydrogenation.[1]

Step 2: Catalytic Hydrogenation

-

Reagents: H2 gas, 5% Pd/C or Raney Nickel catalyst.[1]

-

Conditions: 40–60°C, 5–10 bar (70–150 psi).

Protocol:

-

Loading: Transfer the crude nitroso intermediate (in solution) to a high-pressure hydrogenation autoclave.

-

Catalyst: Add 5% w/w Pd/C (50% wet).

-

Reduction: Pressurize with Hydrogen (H2) to 5 bar. Heat to 50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.

-

Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.[1]

-

Filtration: Filter catalyst while warm (under inert N2 atmosphere to prevent catalyst ignition).

-

Purification: Distill the filtrate under reduced pressure.

-

Boiling Point: ~140–145°C at 10 mmHg (extrapolated).[1]

-

Critical Safety Parameter (Nitrosamines): Before opening the reactor, the mixture must be tested for unreacted nitroso intermediate. If detected, extend hydrogenation time.

Route B: Electrophilic Amination with HOSA (Laboratory Scale)[1]

For research quantities (<100g), this route is superior as it avoids the formation of stable nitrosamines. Hydroxylamine-O-sulfonic acid (HOSA) acts as an ammonia equivalent (

-

Reagents: HEP, HOSA, NaOH (aq).

-

Mechanism:

attack of the secondary amine on the nitrogen of HOSA, displacing sulfate.

Protocol:

-

Preparation: Dissolve HEP (1.0 eq) in water (5 vol) in a round-bottom flask. Add KOH or NaOH (3.0 eq) and cool to 5°C.

-

Addition: Dissolve HOSA (1.1 eq) in water (kept cold). Add this solution dropwise to the amine mixture over 30 minutes.

-

Control: Do not allow temperature to exceed 20°C. Higher temperatures promote hydrolysis of HOSA to hydroxylamine sulfate.[1]

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.

-

Workup: The product is highly water-soluble.[1][2] Saturate the aqueous phase with solid KOH (salting out) and extract exhaustively with THF or Dichloromethane.

-

Isolation: Dry organic layer over

and concentrate. Vacuum distillation yields the pure oil.

Data Comparison Table:

| Feature | Route A (Nitrosation) | Route B (HOSA) |

| Scalability | High (Multi-ton) | Low to Medium (kg) |

| Yield | 80–90% | 60–75% |

| Safety Profile | High Risk (Carcinogenic Intermediate) | Moderate (Corrosive reagents) |

| Cost | Low | High (HOSA is expensive) |

| Impurity Profile | Trace Nitrosamines (requires QC) | Sulfate salts, unreacted HEP |

Process Control & Visualization

The following diagram illustrates the critical control points (CCPs) for the HOSA pathway, which is recommended for users of this guide unless scale-up is required.

Figure 2: Workflow for HOSA amination. CCP 1 is critical to prevent HOSA hydrolysis.

Analytical Validation

To confirm identity and purity, the following analytical signatures should be verified:

-

1H NMR (D2O or CDCl3):

-

Mass Spectrometry (ESI+):

-

Parent Ion

m/z.[1]

-

-

Impurity Check:

-

Nitrosamine (Route A): LC-MS/MS limit test for N-nitroso-1-(2-hydroxyethyl)piperazine (Limit: <26.5 ng/day intake threshold per ICH M7).

-

References

-

Levering, D. R., & Maury, L. G. (1965).[1] Catalytic Hydrogenation of Nitrosamines to Hydrazines. U.S. Patent No.[1][3][4] 3,182,086.[3] Washington, DC: U.S. Patent and Trademark Office. Link

-

Brennan, M. E., & Speranza, G. P. (1982).[1] Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No.[1][3][4] 4,338,443.[1][4] Washington, DC: U.S. Patent and Trademark Office. Link

-

Wallace, R. G. (1980).[1] Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[1][5] Aldrichimica Acta, 13(1), 3–11. Link

-

Fine, N. A., et al. (2014).[1] Decomposition of nitrosamines in CO2 capture by aqueous piperazine. Environmental Science & Technology, 48(10), 5996-6002. Link[1]

Sources

- 1. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]

- 4. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

An In-depth Technical Guide to the Solubility of 1-Amino-4-(2-hydroxyethyl)piperazine

Introduction

1-Amino-4-(2-hydroxyethyl)piperazine is a unique bifunctional molecule featuring a piperazine core substituted with both a primary amino group and a hydroxyethyl group. This distinct architecture imparts specific physicochemical properties that are of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility characteristics is paramount for its effective application in pharmaceutical synthesis, formulation development, and various other chemical processes. This guide provides a comprehensive overview of the solubility of this compound, including an inferred solubility profile, the theoretical principles governing its solubility, and detailed experimental protocols for precise solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that dictate its interaction with various solvents:

-

Piperazine Ring: A cyclic diamine that provides a hydrophilic core.

-

Primary Amino Group (-NH2): A potent hydrogen bond donor and acceptor, significantly contributing to aqueous solubility. This group also imparts basic properties to the molecule.

-

Hydroxyethyl Group (-CH2CH2OH): The terminal hydroxyl group is another excellent site for hydrogen bonding, further enhancing solubility in polar protic solvents.

-

Tertiary Amine (within the piperazine ring): This group can also act as a hydrogen bond acceptor.

The presence of multiple hydrogen bond donors and acceptors makes this compound a highly polar molecule, predisposing it to favorable interactions with polar solvents.[1]

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water | High / Miscible | Extensive hydrogen bonding capabilities through the amino and hydroxyl groups. Structurally similar compounds like 1-(2-Hydroxyethyl)piperazine are miscible in water.[2][3][4][5] |

| Methanol | High | Polar protic nature of methanol allows for strong hydrogen bond interactions. | |

| Ethanol | High | Similar to methanol, ethanol can effectively solvate the molecule through hydrogen bonding. 1,4-Bis(2-hydroxyethyl)piperazine is soluble in ethanol.[6] | |

| Isopropanol | Moderate | Reduced polarity compared to methanol and ethanol may lead to slightly lower, but still significant, solubility. | |

| Polar Aprotic | DMSO | High | A strong hydrogen bond acceptor, capable of interacting favorably with the amino and hydroxyl protons. |

| DMF | High | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar molecules. | |

| Acetone | Moderate | Lower polarity and weaker hydrogen bond accepting capability compared to DMSO and DMF might result in moderate solubility. | |

| Acetonitrile | Moderate to Low | While polar, its ability to solvate highly polar, hydrogen-bonding solutes can be limited. | |

| Non-Polar | Toluene | Low / Insoluble | "Like dissolves like" principle suggests poor solubility due to the significant mismatch in polarity. |

| Hexane | Low / Insoluble | As a non-polar hydrocarbon, hexane is not expected to effectively solvate the highly polar this compound. | |

| Diethyl Ether | Low / Insoluble | While it has some polar character, it is a poor solvent for compounds with strong hydrogen bonding networks. Piperazine itself is poorly soluble in diethyl ether.[7] |

Factors Influencing Solubility

Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[8][9] This relationship is governed by the principles of thermodynamics, specifically the Gibbs free energy of dissolution (ΔG = ΔH – TΔS).[10] For an endothermic dissolution (positive ΔH), increasing the temperature (T) makes ΔG more negative, favoring the dissolution process. The exact temperature dependence for this compound would need to be determined experimentally.

pH

The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[11][12][13] The molecule contains two basic nitrogen atoms (the primary amine and the tertiary amine within the piperazine ring) that can be protonated in acidic conditions.

Figure 1: pH-Dependent Ionization of this compound

Caption: The ionization state and resulting aqueous solubility of this compound are dependent on pH.

At a pH below the pKa of the amine groups, the molecule will exist predominantly in its protonated, cationic form. This charged species will have significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.[14] Conversely, at a pH above the pKa values, the molecule will be in its neutral, less soluble form.

While the specific pKa values for this compound are not readily published, data for similar piperazine derivatives can provide an estimate. For instance, 1-(2-hydroxyethyl)piperazine has pKa values of approximately 9.09 and 3.92 at 298 K.[15] It is expected that this compound will also have two pKa values in a similar range, corresponding to the two basic nitrogen atoms.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4][16][17]

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related amino-piperazine derivatives.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][18] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[20]

-

Spills: In case of a spill, avoid generating dust.[21] Collect the spilled material using appropriate methods and dispose of it as hazardous waste.

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Shake-Flask Method Protocol

Figure 2: Workflow for the Shake-Flask Solubility Determination Method

Caption: A stepwise representation of the shake-flask method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or other agitation device with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a suitable syringe filter (e.g., 0.45 µm). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Accurately dilute a known volume of the saturated supernatant obtained in step 4.

-

Analyze the calibration standards and the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[23]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

-

Conclusion

This compound is a highly polar molecule with a strong propensity for solubility in polar solvents, particularly water and lower alcohols. Its solubility is significantly influenced by temperature and, most notably, by the pH of the medium due to the presence of basic amine functionalities. While quantitative data is sparse, a reliable solubility profile can be inferred from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the detailed shake-flask method provides a robust framework for experimental determination. This in-depth understanding of the solubility of this compound is critical for its successful implementation in research and development, particularly in the pharmaceutical and chemical industries.

References

-

Nama Group. N-(2-Hydroxyethyl)piperazine. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. [Link]

-

JoVE. Video: Extraction: Effects of pH. [Link]

-

Quora. How does hydrogen bond while checking the basic character of amines in an aqueous solution lead to stability?. [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. [Link]

-

YouTube. Boiling Points and Solubility of Amines. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER APPLICATIONS. [Link]

-

Wikipedia. Solubility. [Link]

-

ResearchGate. (PDF) Principles of Solubility. [Link]

-

Wikipedia. Piperazine. [Link]

-

Solubility and pH of amines. [Link]

-

Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

-

ALS Global. Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Solubility of Things. Quantitative Analysis Techniques. [Link]

-

Selected Methods of Analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. schrodinger.com [schrodinger.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Video: Extraction: Effects of pH [jove.com]

- 13. issr.edu.kh [issr.edu.kh]

- 14. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 15. uregina.ca [uregina.ca]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. nj.gov [nj.gov]

- 23. solubilityofthings.com [solubilityofthings.com]

A Spectroscopic Guide to 1-Amino-4-(2-hydroxyethyl)piperazine: Analysis and Data Interpretation

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of 1-Amino-4-(2-hydroxyethyl)piperazine (CAS: 3973-70-4), a versatile building block in pharmaceutical and chemical synthesis.[1] Due to a notable absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive characterization based on predictive methodologies, grounded in the empirical data of the closely related analogue, 1-(2-hydroxyethyl)piperazine. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a piperazine core.[1] One nitrogen atom of the piperazine ring is substituted with a 2-hydroxyethyl group, while the other is bonded to an amino group.[1] This unique arrangement of functional groups—a tertiary amine, a primary amine (as part of a hydrazine-like moiety), and a primary alcohol—imparts a distinct chemical reactivity and potential for hydrogen bonding, making it a valuable synthon.[1] For instance, it has been utilized in the synthesis of complex dendritic structures.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed examination of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Foundational Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of electromagnetic radiation at a specific frequency (the resonance frequency) causes a transition between these energy levels. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring NMR spectra of small organic molecules like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum of this compound

To predict the ¹H NMR spectrum, we will start with the known assignments for 1-(2-hydroxyethyl)piperazine and then adjust for the introduction of the N-amino group. The primary effect of the N-amino group will be a moderate deshielding of the adjacent piperazine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₂-OH | ~3.6 | Triplet | 2H | Similar to the analog, coupled to the adjacent -CH₂-N. |

| -CH₂-N | ~2.5 | Triplet | 2H | Similar to the analog, coupled to the adjacent -CH₂-OH. |

| Piperazine (-CH₂-) adjacent to N-CH₂CH₂OH | ~2.5-2.7 | Triplet | 4H | Expected to be in a similar region to the analog. |

| Piperazine (-CH₂-) adjacent to N-NH₂ | ~2.8-3.0 | Triplet | 4H | Deshielded relative to the other piperazine protons due to the electron-withdrawing nature of the adjacent nitrogen in the N-N bond. |

| -NH₂ | Variable (broad) | Singlet | 2H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

| -OH | Variable (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

Predicted ¹³C NMR Spectrum of this compound

The introduction of the N-amino group will also influence the ¹³C chemical shifts, particularly for the carbon atoms of the piperazine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₂-OH | ~59-61 | Largely unaffected by the remote N-amino group. |

| -CH₂-N | ~60-62 | Minor shift expected compared to the analog. |

| Piperazine (-CH₂-) adjacent to N-CH₂CH₂OH | ~53-55 | Similar chemical environment to the analog. |

| Piperazine (-CH₂-) adjacent to N-NH₂ | ~50-52 | The N-amino group is expected to have a shielding effect on the adjacent carbons compared to a standard tertiary amine environment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Foundational Principles of IR Spectroscopy

Molecules are in constant motion, and their bonds can vibrate in various ways (stretching, bending, etc.). Each type of vibration has a characteristic frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its O-H, N-H, C-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Alcohol) | 3200-3500 | Broad, Strong | Stretching |

| N-H (Amino) | 3300-3500 | Medium (doublet) | Asymmetric & Symmetric Stretching |

| C-H (Aliphatic) | 2850-3000 | Strong | Stretching |

| N-H (Amino) | 1590-1650 | Medium | Scissoring (Bending) |

| C-O (Alcohol) | 1050-1150 | Strong | Stretching |

| C-N (Amine) | 1020-1250 | Medium-Strong | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Foundational Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for small, volatile molecules.

Workflow for EI Mass Spectrometry

Caption: General workflow for acquiring a mass spectrum via Electron Ionization (EI).

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₆H₁₅N₃O) is 145.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 145. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. Cleavage alpha to the nitrogen and oxygen atoms is expected to be a dominant fragmentation pathway.

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 145 | [C₆H₁₅N₃O]⁺ | Molecular Ion (M⁺) |

| 114 | [C₅H₁₂N₃]⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |

| 100 | [C₅H₁₀N₂]⁺ | A common fragment for N-substituted piperazines |

| 86 | [C₄H₈N₂]⁺ | Piperazine ring fragment |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring |

| 45 | [C₂H₅O]⁺ | Hydroxyethyl fragment |

Conclusion

This technical guide provides a robust, predictive framework for understanding the NMR, IR, and MS spectral data of this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have outlined the expected chemical shifts, absorption bands, and fragmentation patterns. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring scientific integrity and facilitating its application in the synthesis of novel chemical entities.

References

-

PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

-

LookChem. Cas 13292-22-3,3-FORMYL RIFAMYCIN SV. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

CAS Common Chemistry. This compound. [Link]

-

NIST WebBook. 1,4-Bis(2-hydroxyethyl)piperazine. [Link]

-

DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]

-

ResearchGate. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]

- Google Patents.

-

PubMed. Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. [Link]

-

Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

NIST WebBook. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

-

OSU Chemistry. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]

Sources

1-Amino-4-(2-hydroxyethyl)piperazine safety and handling

An In-depth Technical Guide to the Safe Handling of 1-Amino-4-(2-hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No: 3973-70-4). As a Senior Application Scientist, the goal of this guide is to move beyond mere procedural lists and instill a deep, causal understanding of the best practices required when working with this compound. The protocols herein are designed as self-validating systems, grounded in authoritative data to ensure the highest standards of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative containing both a primary amino group and a primary hydroxyl group.[1] This bifunctional nature makes it a versatile building block in chemical synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] Its structure facilitates hydrogen bonding, which influences its solubility and reactivity.[1]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2-(4-Aminopiperazin-1-yl)ethan-1-ol, 4-Amino-1-piperazineethanol |

| CAS Number | 3973-70-4 |

| Molecular Formula | C₆H₁₅N₃O |

| InChI Key | XAOHWSFGKCJOGT-UHFFFAOYSA-N[2] |

Caption: Chemical structure of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | [2] |

| Melting Point | 105-107 °C | [2] |

| Functional Groups | Hydroxyl, Amino | [1][2] |

| Storage Class | 11 (Combustible Solids) |[2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these classifications is the cornerstone of risk assessment and dictates the necessary control measures.

Signal Word: Warning [2]

Table 3: GHS Hazard Summary for this compound

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS07 | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |Caption: GHS07 Pictogram Significance.

The primary hazards are irritant effects. The amino group can act as a base, while the overall molecule can interfere with biological membranes and proteins upon contact, leading to cellular damage and an inflammatory response in the skin, eyes, and respiratory tract.

Toxicological Profile and Routes of Exposure

-

Inhalation: Inhaling dust or aerosols may cause irritation to the nose, throat, and lungs.[3] Symptoms can include coughing and shortness of breath.[3]

-

Skin Contact: Direct contact causes skin irritation.[2] Prolonged or repeated exposure can lead to more significant inflammation.

-

Eye Contact: This substance is classified as a serious eye irritant.[2] Direct contact can cause redness, pain, and potential damage to the cornea if not promptly and properly addressed.

-

Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The principle behind engineering controls is to remove the hazard at its source, which is always preferable to relying solely on PPE.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust (e.g., weighing, transferring solids), a certified chemical fume hood or a local exhaust ventilation (LEV) system is required.[3]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on the specific hazards of the chemical and the procedure being performed.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Always check the manufacturer's glove compatibility data. Inspect gloves for tears or holes before each use and remove them using the proper technique to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a dust mask type N95) may be necessary.[2] All respirator use must be part of a comprehensive respiratory protection program.

Handling and Storage Protocols

Prudent Handling Practices

-

Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[5]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Ignition Sources: Although it is a combustible solid, keep it away from open flames, sparks, and other sources of ignition.[6][7]

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Container: Keep the container tightly sealed and store in the original packaging.[5][8]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5][7]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][7]

-

Security: For regulated or highly hazardous materials, store in a locked cabinet or area to restrict access.[5]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If skin irritation or a rash occurs, seek medical advice.[5]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If breathing is difficult or symptoms persist, seek medical attention.[4]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] Seek medical attention if the person feels unwell.[9]

Accidental Release Measures (Spill Cleanup)

A clear, pre-planned response is essential for managing chemical spills safely and effectively. The response is dictated by the size and risk of the spill.[10][11]

Caption: Decision workflow for chemical spill response.

Protocol: Minor Laboratory Spill Cleanup (<100g Solid)

-

Assess and Alert: Quickly assess the spill to confirm it is minor. Alert personnel in the immediate area.[10]

-

Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the proper height.

-

Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and double-layered nitrile gloves.

-

Contain: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

-

Dispose: Seal the waste container and label it appropriately for hazardous waste disposal according to your institution's EHS guidelines.

-

Report: Complete any required incident or spill report documentation for your institution.

Firefighting Measures

-

Combustibility: Classified as a combustible solid.[2]

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[12]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][12]

-

Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Stability and Reactivity

-

Chemical Stability: The substance is stable under recommended storage and handling conditions.[13]

-

Conditions to Avoid: Avoid exposure to excessive heat and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[6][7] Contact with these materials could lead to vigorous, exothermic reactions.

References

-

1-(2-Hydroxyethyl)piperazine Safety Data Sheet. CymitQuimica.

-

SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. TCI Chemicals.

-

SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine. Fisher Scientific.

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH.

-

Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. New Jersey Department of Health.

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid (HEPES). Carl ROTH.

-

SAFETY DATA SHEET - 1,4-Bis(2-hydroxyethyl)piperazine. Fisher Scientific.

-

Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer.

-

This compound. CymitQuimica.

-

SAFETY DATA SHEET - 1,4'-Bis(2-hydroxyethyl)piperazine. Chem Service.

-

SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. Fisher Scientific.

-

This compound 96%. Sigma-Aldrich.

-

Aminoethylpiperazine | C6H15N3 | CID 8795. PubChem - NIH.

-

1,4-Piperazinediethanol | C8H18N2O2 | CID 67151. PubChem.

-

Chemical spill cleanup procedures. J&K Scientific LLC.

-

Chemical Spill Cleanup. University of California | Risk & Safety Training via YouTube.

-

Chemical Spill Response Procedure. University of Manitoba.

Sources

- 1. CAS 3973-70-4: this compound [cymitquimica.com]

- 2. This compound 96 3973-70-4 [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. carlroth.com [carlroth.com]

- 10. jk-sci.com [jk-sci.com]

- 11. umanitoba.ca [umanitoba.ca]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. tcichemicals.com [tcichemicals.com]

1-Amino-4-(2-hydroxyethyl)piperazine material safety data sheet (MSDS)

CAS: 3973-70-4 | Formula: C₆H₁₅N₃O | M.W.: 145.20 g/mol [1]

Introduction: The Heterobifunctional Scaffold

1-Amino-4-(2-hydroxyethyl)piperazine (hereafter AHEP ) is a specialized heterocyclic building block distinguished by its orthogonal reactivity . Unlike standard piperazine derivatives, AHEP possesses two distinct nucleophilic handles with disparate electronic environments:

-

N-Amino Group (Hydrazine-like): A primary amino group directly bonded to a ring nitrogen (

). This moiety exhibits reactivity characteristic of hydrazines, capable of forming hydrazones or semicarbazides, and is significantly more nucleophilic towards specific electrophiles (e.g., aldehydes) than standard amines. -

Hydroxyethyl Group (Alcoholic): A primary alcohol attached to the

position via an ethyl linker, providing a handle for esterification or urethane formation.